

3-Methyl-2-piperidinone solubility in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpiperidin-2-one

Cat. No.: B1294715

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 3-Methyl-2-piperidinone in Common Organic Solvents

Introduction

3-Methyl-2-piperidinone, a δ -lactam, serves as a valuable heterocyclic building block in medicinal chemistry and material science.^[1] As with any synthetic endeavor, understanding the solubility of starting materials and intermediates is a cornerstone of process development, purification, and formulation. A well-characterized solubility profile enables rational solvent selection for reaction media, crystallization, and chromatographic purification, directly impacting yield, purity, and process efficiency.

Publicly available quantitative solubility data for 3-methyl-2-piperidinone is notably scarce. This guide, therefore, moves beyond a simple recitation of established values. Instead, it provides a robust, theoretically grounded predictive framework for the solubility of 3-methyl-2-piperidinone across a spectrum of common organic solvents. This predictive analysis is complemented by a detailed, field-proven experimental protocol to empower researchers to determine precise, quantitative solubility data in their own laboratory settings.

Physicochemical Characterization

A molecule's solubility is fundamentally dictated by its structure and resulting physicochemical properties. 3-Methyl-2-piperidinone is a cyclic amide featuring a polar lactam functional group

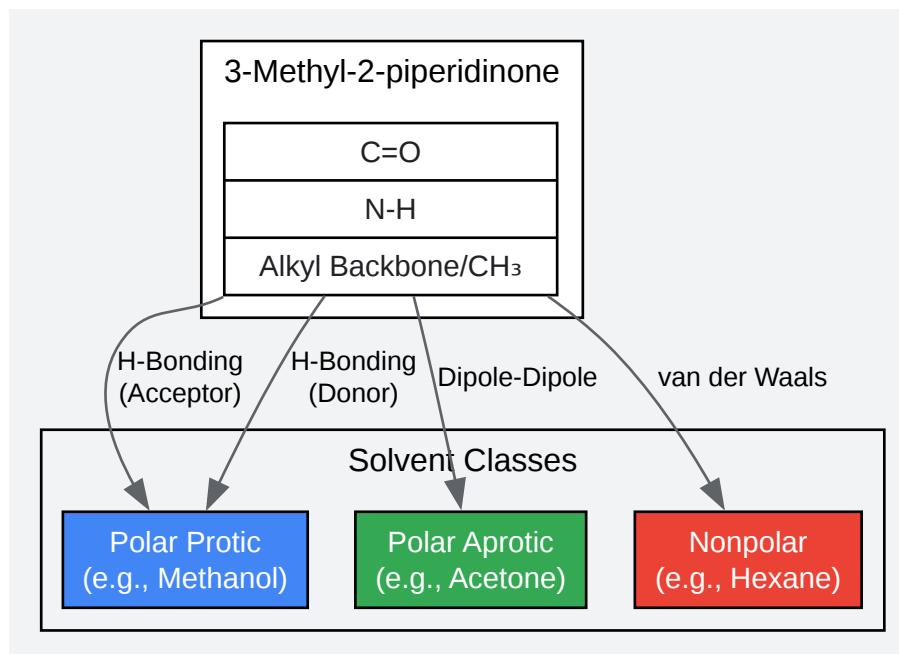
and a nonpolar hydrocarbon backbone. The key properties that govern its solubility behavior are summarized below.

Diagram 1: Molecular Structure of 3-Methyl-2-piperidinone

Caption: 2D structure of 3-Methyl-2-piperidinone.

Table 1: Physicochemical Properties of 3-Methyl-2-piperidinone

Property	Value	Source
Molecular Formula	C₆H₁₁NO	[2]
Molecular Weight	113.16 g/mol	[2]
Appearance	Solid (predicted)	Inferred from similar lactams [3]
Melting Point	55.3 °C	[4]
Boiling Point	131 °C at 9 Torr	[4]
Hydrogen Bond Donor Count	1 (from the N-H group)	[2]
Hydrogen Bond Acceptor Count	1 (from the C=O group)	[2]


| Predicted XLogP3 | 0.5 |[\[2\]](#) |

The presence of both a hydrogen bond donor (N-H) and an acceptor (C=O) within the amide group confers significant polarity to the molecule. The XLogP3 value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule does not possess an overwhelming preference for either highly polar or highly nonpolar environments.[\[2\]](#)

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. Based on the structure of 3-methyl-2-piperidinone, we can predict its solubility across three main classes of organic solvents.

Diagram 2: Intermolecular Interactions Governing Solubility

[Click to download full resolution via product page](#)

Caption: Key intermolecular forces between 3-methyl-2-piperidinone and solvent classes.

Table 2: Predicted Solubility of 3-Methyl-2-piperidinone in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale for Prediction
Polar Protic	Methanol, Ethanol, Isopropanol	High to Miscible	<p>The N-H group can donate a hydrogen bond and the carbonyl oxygen can accept a hydrogen bond, leading to strong, favorable interactions with protic solvents. This behavior is typical for secondary amides.</p>
Polar Aprotic	Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)	High	<p>The large dipole moment of the lactam's amide bond will lead to strong dipole-dipole interactions with polar aprotic solvents. The related solvent N-Methyl-2-pyrrolidone (NMP) is miscible with most common organic solvents.[5][6]</p>
Aromatic	Toluene, Benzene	Moderate	<p>The nonpolar alkyl backbone can interact favorably with the aromatic ring via van der Waals forces. However, the high polarity of the amide group is less effectively solvated,</p>

Solvent Class	Representative Solvents	Predicted Solubility	Rationale for Prediction
Nonpolar Aliphatic	Hexane, Cyclohexane	Low to Very Low	These solvents can only engage in weak van der Waals interactions with the molecule's hydrocarbon portions. They cannot effectively solvate the highly polar amide group, making dissolution energetically unfavorable. The parent heterocycle, piperidine, shows limited solubility in hexane. [7]

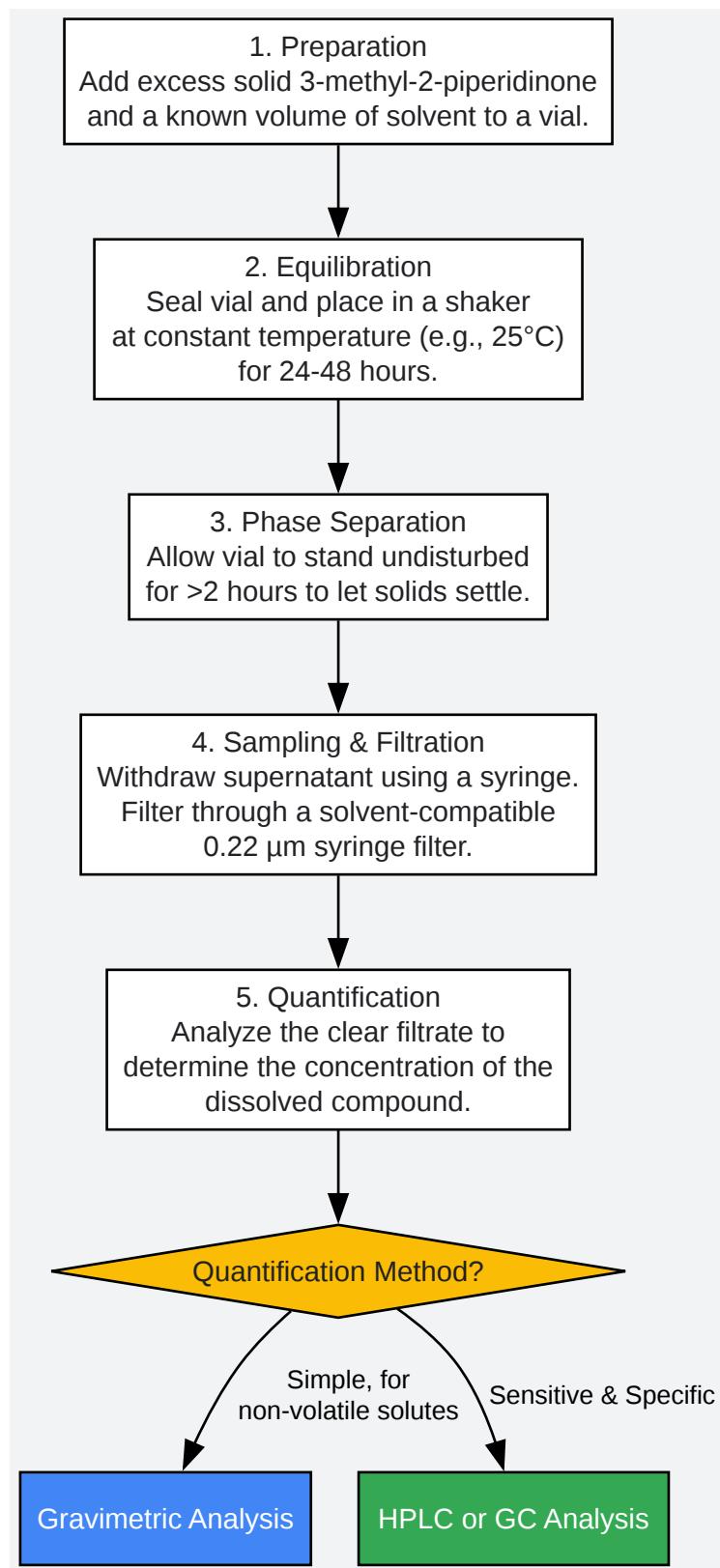
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | These solvents can only engage in weak van der Waals interactions with the molecule's hydrocarbon portions. They cannot effectively solvate the highly polar amide group, making dissolution energetically unfavorable. The parent heterocycle, piperidine, shows limited solubility in hexane.[\[7\]](#)

Experimental Protocol for Quantitative Solubility Determination

In the absence of published data, experimental determination is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[\[8\]](#)

Objective

To quantitatively determine the equilibrium solubility of 3-methyl-2-piperidinone in a selected organic solvent at a constant temperature (e.g., 25 °C).


Materials

- 3-Methyl-2-piperidinone (high purity)
- Selected organic solvent (analytical or HPLC grade)
- Analytical balance (readability ± 0.1 mg)
- Temperature-controlled orbital shaker or water bath
- Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
- Volumetric flasks and pipettes (Class A)

- Syringe filters (0.22 μm or 0.45 μm , compatible with the chosen solvent)
- Syringes

Workflow for Solubility Determination

Diagram 3: Experimental Workflow for the Isothermal Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for determining equilibrium solubility.

Step-by-Step Procedure

- Preparation of Saturated Solution: a. Add an excess amount of solid 3-methyl-2-piperidinone to a glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point is ~50-100 mg. b. Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. Prepare at least three replicate vials for each solvent.
- Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.
- Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately attach a syringe filter to the syringe and discard the first few drops to saturate the filter membrane. d. Filter the remaining supernatant into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis).

Quantification Methods

A. Gravimetric Analysis This method is straightforward and suitable if the solute is non-volatile at the drying temperature.[\[4\]](#)

- Sample Weighing: Filter a known volume (e.g., 1.0 mL) of the saturated solution into a pre-weighed, dry container (e.g., a small beaker or aluminum pan). Record the exact mass of the container with the solution.
- Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point.
- Drying and Final Weighing: Dry the container with the solid residue to a constant mass.
- Calculation:
 - Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)
 - Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L)

B. Chromatographic Analysis (HPLC/GC) This method is highly sensitive and specific, making it ideal for lower solubility compounds or complex matrices.[\[9\]](#)

- Standard Preparation: Prepare a stock solution of 3-methyl-2-piperidinone of known concentration in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase or solvent to a concentration that falls within the range of the calibration standards.
- Analysis: Analyze the standards and the diluted sample by an appropriate chromatographic method (HPLC with UV detection or GC with FID are common choices for small molecules).
[\[9\]](#)
- Calculation: a. Generate a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standards. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Conclusion

While quantitative solubility data for 3-methyl-2-piperidinone is not readily found in the public domain, a strong predictive assessment can be made based on its fundamental physicochemical properties. It is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate to low solubility in nonpolar solvents. This predicted profile serves as a valuable starting point for solvent screening in process development and research.

Crucially, for any application requiring precise formulation or process control, this predictive framework must be supplemented with empirical data. The provided isothermal shake-flask protocol is a robust and reliable method for generating this critical information, ensuring that subsequent research and development efforts are built upon a solid, experimentally validated foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 2. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- To cite this document: BenchChem. [3-Methyl-2-piperidinone solubility in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294715#3-methyl-2-piperidinone-solubility-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com